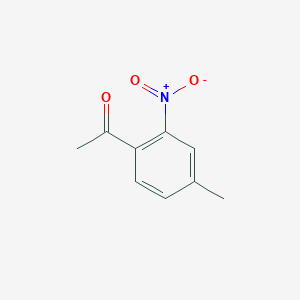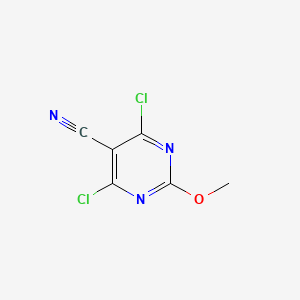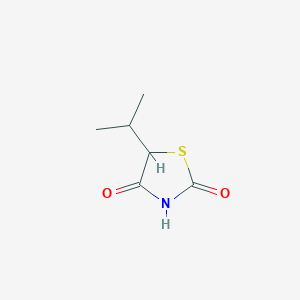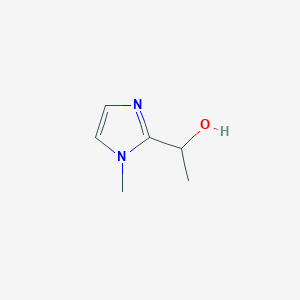
1-(4-Methyl-2-nitrophenyl)ethanone
概要
説明
1-(4-Methyl-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 179.17300 .
科学的研究の応用
Phase Equilibrium Research
1-(4-Methyl-2-nitrophenyl)ethanone, closely related to 1-(4-nitrophenyl)ethanone, has been utilized in studies examining solid-liquid phase equilibrium. Li et al. (2019) investigated the ternary phase equilibrium of 1-(4-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone in different solvents at various temperatures, providing insights into the separation of these compounds in industrial applications (Li et al., 2019).
Synthesis of Aminobenzo[b]thiophenes
The compound has been used in the synthesis of aminobenzo[b]thiophenes. Androsov et al. (2010) describe a reaction involving 1-(2-chloro-5-nitrophenyl)ethanone, leading to the efficient synthesis of 3-aminobenzo[b]thiophenes, showcasing its potential in organic synthesis (Androsov et al., 2010).
X-N Charge Density Analysis
Research on 1-(2-hydroxy-5-nitrophenyl)ethanone, a related compound, by Hibbs et al. (2003), involved high-resolution X-ray and neutron diffraction data to determine the experimental charge density, contributing to a better understanding of molecular bonding features (Hibbs et al., 2003).
Synthesis of COMT Inhibitors
This compound derivatives have been synthesized for potential use as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of certain neurotransmitters. Learmonth et al. (2002) synthesized a series of these compounds, exploring their effects on brain chemistry (Learmonth et al., 2002).
Antimicrobial Activity
Several studies have examined the antimicrobial properties of compounds derived from this compound. Patel et al. (2011, 2012) investigated derivatives for their antimicrobial activity against various bacterial species, highlighting the potential of these compounds in medical applications (Patel et al., 2011), (Patel et al., 2012).
Photochemical Studies
The photochemical behavior of compounds related to this compound has been a subject of interest. Castellan et al. (1990) studied the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, which shares structural similarities, providing insights into the photoreactivity of such compounds (Castellan et al., 1990).
Synthesis of Schiff Bases
Schiff bases, which have a variety of applications in chemistry, have been synthesized using compounds similar to this compound. Raza et al. (2021) synthesized new Schiff bases and conducted crystal structure, Hirshfeld surface analysis, and molecular docking studies (Raza et al., 2021).
Safety and Hazards
特性
IUPAC Name |
1-(4-methyl-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDTZDVDGTUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297606 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155694-84-1 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)
![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)




